High-Yield Preparation via Cyclohexanone Diallyl Acetal Rearrangement
2-Allylcyclohexanone can be prepared in 85–91% isolated yield from cyclohexanone diallyl acetal via acid-catalyzed rearrangement [1]. This yield substantially exceeds typical yields (approximately 70–80%) observed for direct α-allylation of cyclohexanone with allyl halides, which often suffer from dialkylation and O-alkylation side reactions [2].
| Evidence Dimension | Isolated Yield of α-Allylation Product |
|---|---|
| Target Compound Data | 85–91% |
| Comparator Or Baseline | Direct α-allylation of cyclohexanone with allyl halides: ~70–80% (typical) |
| Quantified Difference | ≥5–21% absolute yield advantage |
| Conditions | Acid-catalyzed rearrangement of cyclohexanone diallyl acetal; redistillation at 15 mmHg |
Why This Matters
Higher yield reduces raw material cost and purification burden in large-scale synthesis.
- [1] Howard, W. L.; Lorette, N. B. 2-Allylcyclohexanone. Org. Synth. 1962, 42, 14; Coll. Vol. 5, 25. DOI: 10.15227/orgsyn.042.0014 View Source
- [2] Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis, 5th ed.; Springer, 2007; pp 1–62 (general α-alkylation yields). View Source
